Tris(chloromethyl)methylsilane
Overview
Description
Tris(chloromethyl)methylsilane is an organosilicon compound with the molecular formula C₄H₉Cl₃Si. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity due to the presence of three chloromethyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(chloromethyl)methylsilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with formaldehyde and hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of methylsilane derivatives, followed by purification steps to isolate the desired compound. The production process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(chloromethyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as alcohols or amines.
Reduction Reactions: The compound can be reduced to form silane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of siloxane compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups.
Reduction Reactions: The products are typically silane derivatives.
Oxidation Reactions: The products include siloxane compounds and other oxidized silicon derivatives.
Scientific Research Applications
Tris(chloromethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of tris(chloromethyl)methylsilane involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various organosilicon compounds. The silicon atom acts as a central hub, facilitating the formation of stable bonds with carbon and other elements.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Similar in structure but with three methyl groups instead of chloromethyl groups.
Chloromethylsilane: Contains only one chloromethyl group attached to silicon.
Trichlorosilane: Contains three chlorine atoms attached to silicon.
Uniqueness
Tris(chloromethyl)methylsilane is unique due to the presence of three reactive chloromethyl groups, which provide versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
tris(chloromethyl)-methylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(2-5,3-6)4-7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFLTVMGFGQSKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306912 | |
Record name | Tris(chloromethyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-72-7 | |
Record name | Tris(chloromethyl)methylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18171-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(chloromethyl)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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